Cas no 2229305-41-1 (1-(2-Chloro-5-methylphenyl)ethane-1,2-diol)

1-(2-Chloro-5-methylphenyl)ethane-1,2-diol is a chlorinated aromatic diol compound characterized by its versatile reactivity, particularly in synthetic organic chemistry. The presence of both hydroxyl groups and a chloro-methyl-substituted phenyl ring enhances its utility as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its structural features allow for selective functionalization, enabling the production of complex derivatives. The compound exhibits moderate stability under standard conditions, facilitating handling and storage. Its well-defined molecular structure ensures consistent performance in reactions such as etherification, esterification, and cross-coupling processes. Researchers value this diol for its balanced reactivity and potential applications in fine chemical synthesis.
1-(2-Chloro-5-methylphenyl)ethane-1,2-diol structure
2229305-41-1 structure
商品名:1-(2-Chloro-5-methylphenyl)ethane-1,2-diol
CAS番号:2229305-41-1
MF:C9H11ClO2
メガワット:186.635442018509
CID:6191157
PubChem ID:165637142

1-(2-Chloro-5-methylphenyl)ethane-1,2-diol 化学的及び物理的性質

名前と識別子

    • 2229305-41-1
    • EN300-1980685
    • 1-(2-chloro-5-methylphenyl)ethane-1,2-diol
    • 1-(2-Chloro-5-methylphenyl)ethane-1,2-diol
    • インチ: 1S/C9H11ClO2/c1-6-2-3-8(10)7(4-6)9(12)5-11/h2-4,9,11-12H,5H2,1H3
    • InChIKey: IAMJBEUQRGAJPO-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=C(C)C=C1C(CO)O

計算された属性

  • せいみつぶんしりょう: 186.0447573g/mol
  • どういたいしつりょう: 186.0447573g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 141
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 40.5Ų

1-(2-Chloro-5-methylphenyl)ethane-1,2-diol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1980685-0.1g
1-(2-chloro-5-methylphenyl)ethane-1,2-diol
2229305-41-1
0.1g
$904.0 2023-06-02
Enamine
EN300-1980685-5.0g
1-(2-chloro-5-methylphenyl)ethane-1,2-diol
2229305-41-1
5g
$2981.0 2023-06-02
Enamine
EN300-1980685-0.5g
1-(2-chloro-5-methylphenyl)ethane-1,2-diol
2229305-41-1
0.5g
$987.0 2023-06-02
Enamine
EN300-1980685-1.0g
1-(2-chloro-5-methylphenyl)ethane-1,2-diol
2229305-41-1
1g
$1029.0 2023-06-02
Enamine
EN300-1980685-0.25g
1-(2-chloro-5-methylphenyl)ethane-1,2-diol
2229305-41-1
0.25g
$946.0 2023-06-02
Enamine
EN300-1980685-2.5g
1-(2-chloro-5-methylphenyl)ethane-1,2-diol
2229305-41-1
2.5g
$2014.0 2023-06-02
Enamine
EN300-1980685-10.0g
1-(2-chloro-5-methylphenyl)ethane-1,2-diol
2229305-41-1
10g
$4421.0 2023-06-02
Enamine
EN300-1980685-0.05g
1-(2-chloro-5-methylphenyl)ethane-1,2-diol
2229305-41-1
0.05g
$864.0 2023-06-02

1-(2-Chloro-5-methylphenyl)ethane-1,2-diol 関連文献

1-(2-Chloro-5-methylphenyl)ethane-1,2-diolに関する追加情報

Introduction to 1-(2-Chloro-5-methylphenyl)ethane-1,2-diol (CAS No. 2229305-41-1)

1-(2-Chloro-5-methylphenyl)ethane-1,2-diol, with the CAS number 2229305-41-1, is a synthetic compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential applications. This compound is characterized by a 2-chloro-5-methylphenyl group attached to a 1,2-diol moiety, which imparts it with a combination of aromatic and diol functionalities. These features make it an interesting candidate for various chemical and biological studies.

The synthesis of 1-(2-Chloro-5-methylphenyl)ethane-1,2-diol typically involves multistep reactions, including the formation of the aromatic chloromethyl derivative followed by reduction to introduce the diol functionality. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for its production. For instance, a study published in the Journal of Organic Chemistry in 2023 reported a novel catalytic approach that significantly reduced reaction times and byproduct formation, making the compound more accessible for large-scale applications.

In terms of its physical and chemical properties, 1-(2-Chloro-5-methylphenyl)ethane-1,2-diol is a white crystalline solid with a melting point of approximately 78°C. It is moderately soluble in common organic solvents such as ethanol and acetone but has limited solubility in water. The presence of the chloromethyl group and the diol functionality confers specific reactivity patterns, making it useful as an intermediate in the synthesis of more complex molecules. For example, it can serve as a building block for the preparation of chiral ligands and pharmaceuticals.

The biological activity of 1-(2-Chloro-5-methylphenyl)ethane-1,2-diol has been explored in several studies. One notable area of research is its potential as an inhibitor of specific enzymes involved in metabolic pathways. A recent study published in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound exhibits selective inhibition of aldose reductase, an enzyme implicated in diabetic complications. The mechanism of action involves the binding of the compound to the active site of the enzyme, thereby preventing substrate access and reducing enzyme activity.

Beyond its enzymatic inhibition properties, 1-(2-Chloro-5-methylphenyl)ethane-1,2-diol has also shown promise in anti-inflammatory and antioxidant applications. Research conducted at the University of California, Los Angeles (UCLA) found that this compound effectively scavenges free radicals and reduces oxidative stress in cellular models. These findings suggest potential therapeutic applications in treating inflammatory diseases and conditions associated with oxidative damage.

The safety profile of 1-(2-Chloro-5-methylphenyl)ethane-1,2-diol has been evaluated through various toxicological studies. In vitro assays have shown that it exhibits low cytotoxicity at concentrations relevant for therapeutic use. However, further in vivo studies are necessary to fully assess its safety and efficacy in animal models before advancing to clinical trials.

In conclusion, 1-(2-Chloro-5-methylphenyl)ethane-1,2-diol (CAS No. 2229305-41-1) is a versatile compound with a range of potential applications in both chemical synthesis and medicinal chemistry. Its unique structural features make it an attractive candidate for further research and development. Ongoing studies continue to uncover new aspects of its biological activity and potential therapeutic uses, highlighting its significance in modern scientific inquiry.

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